1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine
Description
1,4-Bis[4-(propan-2-yl)benzenesulfonyl]piperazine is a bis-sulfonylated piperazine derivative characterized by two 4-isopropylbenzenesulfonyl groups attached to the 1,4-positions of the piperazine ring.
Synthesis: The compound can be inferred to be synthesized via methods analogous to those described for similar bis-sulfonylated piperazines. For example:
- Sulfonylation: Piperazine reacts with 4-(propan-2-yl)benzenesulfonyl chloride in a nucleophilic substitution reaction, as seen in the preparation of 1,4-bis(phenylsulfonyl)piperazine derivatives .
- Diazo Coupling: Piperazine may undergo diazoamino coupling with sulfonated aromatic diazonium salts, though solvent and stoichiometry adjustments are critical to control mono- vs. bis-substitution .
Applications: Based on structural similarities, the compound likely shares applications with other bis-sulfonylated piperazines, such as:
Properties
IUPAC Name |
1,4-bis[(4-propan-2-ylphenyl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-17(2)19-5-9-21(10-6-19)29(25,26)23-13-15-24(16-14-23)30(27,28)22-11-7-20(8-12-22)18(3)4/h5-12,17-18H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYORUEDCCSFGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 4-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, physicochemical properties, and applications of 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine can be contextualized by comparing it to structurally related piperazine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., -F) : Enhance DPP-IV inhibition by stabilizing sulfonamide-enzyme interactions (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) .
- Hydrophobic Groups (e.g., isopropyl) : May improve membrane permeability but reduce aqueous solubility.
- Polar Groups (e.g., hydroxyethyl) : Increase solubility but limit blood-brain barrier penetration .
Synthesis Methodologies: Bis-sulfonylation typically requires controlled stoichiometry and solvent selection to avoid over-substitution . Anti-tumor dithiocarboxy derivatives involve multi-step functionalization, including bromopropionyl intermediates and aminodithiocarboxylate reactions .
Structural Versatility :
- Piperazine’s symmetry and nitrogen spacing enable diverse applications: enzyme inhibition (pharmaceuticals), polymer crosslinking (materials), and MOF construction (coordination chemistry) .
Contradictions and Gaps :
- Fluorinated sulfonyl derivatives show moderate in vitro DPP-IV inhibition (19–30% at 100 µM) , but their in vivo efficacy (e.g., hypoglycemia) suggests additional mechanisms beyond direct enzyme inhibition.
- Anti-tumor activity is highly substituent-dependent, with dithiocarboxy derivatives outperforming bromopropionyl precursors .
Biological Activity
1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant studies.
Chemical Structure and Properties
The compound features a piperazine ring with two sulfonyl groups attached to propan-2-yl-substituted benzene moieties. Its chemical formula is , and it is characterized by significant solubility in organic solvents, which enhances its bioavailability for biological applications.
Biological Activity
1. Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition. Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. The sulfonyl groups are particularly effective in forming hydrogen bonds with active site residues, thereby modulating enzyme activity .
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. A comparative analysis with other piperazine derivatives showed that modifications in the sulfonyl groups significantly affect antibacterial potency. The mechanism appears to involve disruption of bacterial cell wall synthesis .
3. Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting that the compound may induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- Hydrogen Bonding: The sulfonyl moieties facilitate strong interactions with amino acid residues in target proteins.
- Electrostatic Interactions: The positively charged nitrogen atoms in the piperazine ring enhance binding affinity to negatively charged sites on enzymes or receptors.
These interactions can lead to either inhibition or activation of the target proteins, depending on the specific biological context.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating promising antibacterial properties compared to standard antibiotics .
Case Study 2: Antitumor Effects
In a recent assay involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | |
| Solubility | Soluble in organic solvents |
| MIC against S. aureus | 15 µg/mL |
| IC50 against MCF-7 cells | 20 µM |
| Mechanism | Enzyme inhibition via hydrogen bonding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
